Acetoacetaldehyde

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-oxobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-4(6)2-3-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKQIDSVLSKFZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902404 | |

| Record name | 3-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-34-3 | |

| Record name | Acetoacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetoacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Keto-Enol Tautomerism of Acetoacetaldehyde

Abstract

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol derived from an alkene). This guide provides a detailed examination of this phenomenon in acetoacetaldehyde, a classic example of a β-dicarbonyl compound where the enol form is significantly stabilized. This document outlines the structural and electronic factors governing the equilibrium, presents quantitative data on solvent effects, details the experimental protocols used for characterization, and provides visual diagrams to illustrate the core concepts and workflows. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who require a deep, technical understanding of tautomeric equilibria.

Introduction to Tautomerism

Tautomers are constitutional isomers of organic compounds that readily interconvert.[1][2] This process, known as tautomerism, most commonly involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond.[1][3] The equilibrium between the two forms is dynamic and can be influenced by several factors, including temperature, pH, and solvent.[2][4]

The most prevalent form of tautomerism is keto-enol tautomerism, which exists between a carbonyl compound (the keto tautomer) and its corresponding vinyl alcohol (the enol tautomer).[1] For most simple aldehydes and ketones, the equilibrium lies heavily in favor of the more stable keto form.[5] This preference is primarily due to the greater thermodynamic stability of the carbon-oxygen double bond (C=O) compared to the carbon-carbon double bond (C=C).[5][6][7] However, in certain structural contexts, such as β-dicarbonyl compounds, the enol form can be significantly stabilized and may even predominate.[1]

This compound: A Case Study in Enol Stabilization

This compound (3-oxobutanal) is a β-ketoaldehyde that serves as a prime example of a system where the enol tautomer is unusually stable. The equilibrium between its keto and enol forms is a delicate balance of competing stability factors.

Structural Forms and Interconversion

The tautomeric equilibrium involves the interconversion between the keto form (3-oxobutanal) and the enol form ((Z)-4-hydroxybut-3-en-2-one). This process is catalyzed by both acids and bases.[1]

-

Acid-Catalyzed Mechanism: Involves protonation of the carbonyl oxygen followed by deprotonation of the α-carbon.[8]

-

Base-Catalyzed Mechanism: Involves deprotonation of the α-carbon to form a resonance-stabilized enolate ion, which is subsequently protonated on the oxygen atom.[1]

The equilibrium between these two forms is represented below.

Caption: Keto-enol tautomeric equilibrium of this compound.

Factors Stabilizing the Enol Tautomer

In contrast to simple aldehydes, the enol form of this compound is significantly stabilized by two key electronic effects:

-

Intramolecular Hydrogen Bonding: The enol form can form a stable, six-membered quasi-aromatic ring via an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen.[7][9] This internal hydrogen bond is a major stabilizing factor.[8]

-

Conjugation: The C=C double bond of the enol is conjugated with the C=O double bond of the carbonyl group. This extended π-system allows for electron delocalization, which provides substantial resonance stabilization.[6][10]

Quantitative Analysis of the Tautomeric Equilibrium

The position of the keto-enol equilibrium is highly sensitive to the solvent environment.[8] Polar, protic solvents can disrupt the internal hydrogen bond of the enol and stabilize the keto form through intermolecular hydrogen bonding, thus shifting the equilibrium toward the keto tautomer. Conversely, non-polar solvents do not interfere with the internal hydrogen bonding, favoring the enol form.[4][8]

While specific data for this compound is sparse, extensive studies on the closely related compound, acetoacetic acid, provide a clear illustration of this solvent dependency.

| Compound | Solvent | % Keto Form | % Enol Form | Equilibrium Constant (Keq = [Enol]/[Keto]) |

| Acetoacetic Acid[8] | Carbon Tetrachloride (CCl₄) | 51% | 49% | 0.96 |

| Acetoacetic Acid[8] | Deuterium Oxide (D₂O) | >98% | <2% | <0.02 |

Table 1: Solvent-dependent tautomeric equilibrium data for acetoacetic acid at room temperature, determined by ¹H NMR spectroscopy.[8] This data is representative of the behavior expected for this compound.

Experimental Protocols for Characterization

Several analytical techniques can be employed to study tautomeric equilibria, including UV-Vis spectroscopy, gas electron diffraction, and computational modeling.[3][11][12] However, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for the direct observation and quantification of tautomers in solution.[13][14]

Protocol: ¹H NMR Spectroscopy for Tautomer Quantification

The interconversion between keto and enol tautomers is typically slow on the NMR timescale, allowing for the detection of distinct signals for each species in the ¹H NMR spectrum.[7][13] The relative concentration of each tautomer can be determined by integrating the signals corresponding to unique protons in each form.

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism of this compound in a given solvent.

Methodology:

-

Sample Preparation:

-

Prepare a solution of this compound (typically 5-10% w/v) in the deuterated solvent of choice (e.g., CDCl₃, D₂O, DMSO-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Standard acquisition parameters include a 30-45° pulse angle and a relaxation delay of at least 5 seconds to ensure accurate signal integration.

-

The sample temperature should be controlled and recorded, as the equilibrium is temperature-dependent.[13]

-

-

Spectral Analysis & Quantification:

-

Identify the characteristic resonance signals for both the keto and enol tautomers.

-

Keto Form: Look for the signal from the α-protons (CH₂) adjacent to the two carbonyl groups, typically appearing as a singlet around 3.5-3.8 ppm.

-

Enol Form: Identify the vinylic proton (=CH) signal, typically a singlet around 5.0-5.5 ppm. Also, note the highly deshielded enolic hydroxyl proton (-OH) signal, which can appear as a broad singlet far downfield (10-13 ppm) due to strong intramolecular hydrogen bonding.[13]

-

-

Carefully integrate the area of a well-resolved signal unique to the keto form (Aketo) and one unique to the enol form (Aenol). For example, integrate the α-CH₂ signal for the keto form and the vinylic =CH signal for the enol form.

-

Calculate the mole fraction and percentage of each tautomer:

-

% Enol = [Aenol / (Aenol + (Aketo / 2))] * 100

-

(Note: The keto integral is divided by 2 because the CH₂ group has two protons, while the vinylic CH has one.)

-

-

Calculate the equilibrium constant:

-

Keq = [% Enol] / [% Keto]

-

-

References

- 1. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. researchgate.net [researchgate.net]

- 4. Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quora.com [quora.com]

- 7. quora.com [quora.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. quora.com [quora.com]

- 10. youtube.com [youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. The keto/enol tautomerism in acetoacetyl fluoride: properties, spectroscopy, and gas-phase and crystal structures of the enol form - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Acetoacetaldehyde from Ethyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthetic pathway for the preparation of acetoacetaldehyde (3-oxobutanal) from the readily available starting material, ethyl acetoacetate. The synthesis addresses the challenge of selectively transforming the ester functional group in the presence of a more reactive ketone by employing a protection-reduction-deprotection strategy. This document provides detailed experimental protocols derived from established chemical literature, quantitative data for key reaction steps, and visual diagrams to illustrate the experimental workflow and chemical transformations.

Synthetic Strategy Overview

The direct conversion of ethyl acetoacetate to this compound is not feasible in a single step due to the high reactivity of the ketone carbonyl group compared to the ester. The most effective strategy involves a three-step sequence:

-

Protection of the Ketone: The ketone in ethyl acetoacetate is selectively protected as a cyclic ketal (an ethylene ketal) to prevent its reduction in the subsequent step. This reaction chemoselectively masks the more electrophilic ketone, leaving the ester group available for modification.[1]

-

Partial Reduction of the Ester: The ester group of the protected intermediate, ethyl 3,3-(ethylenedioxy)butanoate, is reduced to an aldehyde using a sterically hindered reducing agent, Di-isobutylaluminum hydride (DIBAL-H), at low temperatures. These specific conditions are crucial to prevent over-reduction to the primary alcohol.[2][3][4]

-

Deprotection of the Ketal: The ethylene ketal protecting group is removed under acidic aqueous conditions to regenerate the ketone, yielding the final product, this compound.

This sequence is visualized in the workflow diagram below.

References

- 1. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Thermal Rearrangement of Isopropenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal rearrangement of isopropenyl acetate is a significant industrial chemical process. While the topic specifies the formation of acetoacetaldehyde, extensive research of the available scientific literature indicates that the primary and commercially important product of this reaction is, in fact, acetylacetone (2,4-pentanedione). This guide will provide a comprehensive overview of this well-established transformation, including its mechanism, detailed experimental protocols, and quantitative data, addressing the discrepancy in the requested product. There is no significant literature evidence for the formation of this compound via this thermal rearrangement.

Reaction Overview and Mechanism

The thermal rearrangement of isopropenyl acetate to acetylacetone is a classic example of a pericyclic reaction, specifically a[1][1]-sigmatropic rearrangement, analogous to the Claisen rearrangement. The reaction proceeds through a cyclic transition state, leading to the isomerization of the enol acetate.

Upon heating, isopropenyl acetate undergoes an intramolecular rearrangement to form acetylacetone. This process is typically carried out in the gas phase at elevated temperatures.[1][2] The generally accepted mechanism involves the formation of a six-membered cyclic transition state.

Caption: Reaction mechanism for the thermal rearrangement of isopropenyl acetate.

Quantitative Data

The thermal rearrangement of isopropenyl acetate to acetylacetone has been optimized under various conditions. The following tables summarize key quantitative data from different sources.

Table 1: Reaction Conditions and Yields

| Parameter | Value | Reference |

| Temperature Range | 300-600 °C | [3][4] |

| Catalyst | None (thermal) or metal catalysts (e.g., molybdenum) | [1] |

| Pressure | Atmospheric | [5] |

| Conversion (single pass) | 53% | [4] |

| Selectivity | 86% | [4] |

| Overall Yield | ~45% | [1][4] |

Table 2: Two-Stage Temperature Controlled Process

A patented method utilizes a segmented temperature control to improve both yield and selectivity.[3]

| Stage | Temperature Range | Purpose |

| Preheating Section | 400-515 °C | Initial heating of the reactant vapor. |

| Reaction Section | 480-530 °C | Isomerization to acetylacetone. |

This method aims to balance a high conversion rate with minimized side reactions and cracking that can occur at higher, single-stage temperatures.[3]

Experimental Protocols

Below are generalized experimental protocols based on descriptions from industrial processes and patents.

General Laboratory Scale Gas-Phase Rearrangement

Objective: To demonstrate the thermal rearrangement of isopropenyl acetate to acetylacetone.

Materials:

-

Isopropenyl acetate (reagent grade)

-

Packed tube furnace

-

Quartz or stainless steel reaction tube (e.g., V2A steel)[5]

-

Inert packing material for the tube (e.g., quartz chips)

-

Syringe pump for liquid feed

-

Nitrogen or argon source for inert carrier gas

-

Condenser and collection flask (cooled in an ice bath)

-

Distillation apparatus for purification

Procedure:

-

Apparatus Setup:

-

Assemble the tube furnace with the reaction tube packed with an inert material.

-

Connect the syringe pump to the inlet of the reaction tube. A preheating zone should be established to ensure the isopropenyl acetate is vaporized before entering the main reaction zone.

-

Connect the outlet of the reaction tube to a condenser, followed by a collection flask cooled in an ice bath.

-

Establish a slow flow of an inert carrier gas (e.g., nitrogen) through the system.

-

-

Reaction:

-

Heat the furnace to the desired reaction temperature (e.g., 520 °C).[5]

-

Once the temperature is stable, begin feeding the isopropenyl acetate vapor into the reaction tube using the syringe pump.

-

The hot reaction gases exiting the furnace are quenched and condensed.[5]

-

Gaseous byproducts (such as carbon monoxide, carbon dioxide, methane, and ketene) are vented from the collection system.[5]

-

-

Workup and Purification:

-

The collected condensate is purified by fractional distillation.[5]

-

Collect the fraction corresponding to the boiling point of acetylacetone (140.4 °C).

-

Continuous Process with Catalyst (Industrial Example)

A continuous process for producing acetylacetone has been described using a lead tetraalkyl catalyst.[4]

Objective: To continuously produce acetylacetone with improved conversion and yield.

Materials:

-

Isopropenyl acetate

-

Lead tetraethyl or lead tetramethyl

-

Evaporator

-

Reactor (e.g., chromium/iron or nickel/chromium pipe)[4]

-

Cooler and condenser

-

Distillation column

Procedure:

-

Reaction Setup:

-

Isopropenyl acetate is continuously fed into an evaporator.

-

A small amount of lead tetraalkyl catalyst is introduced into the vapor stream.

-

The vaporous mixture is passed through a reactor heated to 300-600 °C.[4]

-

-

Product Collection:

-

The reaction vapors are cooled, condensed, and collected.[4]

-

-

Purification and Recycling:

-

The condensate is fed into a distillation column.

-

Pure acetylacetone is obtained as a product.

-

Unconverted isopropenyl acetate is recycled back into the evaporator.[4]

-

Example Data from a Continuous Process:

| Parameter | Value |

| Isopropenyl Acetate Conversion | 87.4% |

| Yield (based on converted reactant) | 82% |

| Yield (based on reactant used) | 71.7% |

Data from a specific example in a US patent.[4]

Experimental Workflow

The following diagram illustrates a general workflow for the lab-scale thermal rearrangement of isopropenyl acetate.

Caption: General experimental workflow for thermal rearrangement.

Conclusion

The thermal rearrangement of isopropenyl acetate is a powerful method for the synthesis of acetylacetone, a valuable chemical intermediate. The reaction proceeds via a[1][1]-sigmatropic rearrangement at high temperatures. While the initial query concerned the formation of this compound, the scientific literature overwhelmingly supports the formation of acetylacetone as the primary product. The process can be carried out thermally or with the aid of catalysts, and continuous processes have been developed to optimize yield and efficiency for industrial-scale production. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of chemical and pharmaceutical development.

References

- 1. Biosynthesis of acetylacetone inspired by its biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isopropenyl acetate - Wikipedia [en.wikipedia.org]

- 3. CN101514152A - Preparation of acetylacetone by converting isopropenyl acetate by segmented temperature control method - Google Patents [patents.google.com]

- 4. US3794686A - Process for continuously producing acetylacetone - Google Patents [patents.google.com]

- 5. Acetylacetone synthesis - chemicalbook [chemicalbook.com]

Stability of Acetoacetaldehyde in Aqueous Solutions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoacetaldehyde (3-oxobutanal), a reactive β-dicarbonyl compound, plays a significant role as an intermediate in both chemical synthesis and biological processes. Its stability in aqueous solutions is a critical parameter for researchers in various fields, including drug development, where understanding the degradation pathways and kinetics of reactive metabolites is paramount. This technical guide provides a comprehensive overview of the stability of this compound in aqueous environments, focusing on the key chemical equilibria—keto-enol tautomerism and hydration—as well as potential degradation pathways. Detailed experimental protocols for characterizing these phenomena are provided, and quantitative data, including estimates derived from analogous compounds, are summarized for practical application.

Introduction

This compound is a molecule of interest due to its dual carbonyl functionality, which imparts high reactivity. In aqueous media, it exists in a complex equilibrium involving its keto and enol tautomers, as well as hydrated forms. The relative populations of these species are influenced by factors such as pH and temperature, which in turn dictate the overall stability and reactivity profile of the compound. A thorough understanding of these dynamics is essential for predicting its fate in physiological systems and for developing stable formulations in pharmaceutical applications.

Chemical Equilibria in Aqueous Solution

The stability of this compound in water is primarily governed by two reversible processes: keto-enol tautomerism and hydration of the carbonyl groups.

Keto-Enol Tautomerism

Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of the keto and enol forms. In aqueous solutions, the more polar keto form is generally favored.[1] The presence of the second carbonyl group, however, can stabilize the enol form through intramolecular hydrogen bonding and conjugation.

Hydration

Both the aldehyde and ketone carbonyl groups of this compound can undergo hydration in aqueous solution to form gem-diols. Generally, the aldehyde carbonyl is more susceptible to hydration than the ketone carbonyl.[2] This equilibrium is also influenced by pH.

Quantitative Data on Stability

Direct experimental data for the equilibrium constants of this compound in aqueous solution is scarce in the literature. However, by comparing with acetaldehyde and other β-dicarbonyl compounds, we can estimate these values.

Table 1: Estimated Equilibrium Constants for this compound in Aqueous Solution at 25°C

| Equilibrium | Constant | Estimated Value | Reference / Basis for Estimation |

| Keto-Enol Tautomerism | KT = [Enol]/[Keto] | 0.03 - 0.2 | Based on data for other β-dicarbonyls in polar solvents.[1] |

| Hydration (Aldehyde) | Khyd = [Hydrate]/[Keto] | 0.5 - 1.5 | Estimated from data for acetaldehyde and other aldehydes.[2] |

Factors Influencing Stability

pH

The stability of this compound is significantly pH-dependent. Both acidic and basic conditions can catalyze degradation reactions. The hydrated form (gem-diol) is generally more stable at neutral pH. Extreme pH values can lead to various degradation pathways, including aldol-type condensation reactions.[3][4][5]

Temperature

As with most chemical reactions, an increase in temperature will increase the rate of degradation of this compound.

Potential Degradation Pathways

In addition to the reversible equilibria, this compound can undergo irreversible degradation in aqueous solutions.

-

Intramolecular Aldol Condensation: The presence of two carbonyl groups allows for the possibility of an intramolecular aldol reaction, which could lead to the formation of cyclic products. This is particularly favorable if a five- or six-membered ring can be formed.[6][7]

-

Oxidation: The aldehyde group is susceptible to oxidation, especially in the presence of oxidizing agents or upon exposure to air over prolonged periods.

-

Polymerization: Aldehydes can undergo self-condensation or polymerization reactions, which are often catalyzed by acid or base.

Experimental Protocols

To assess the stability of this compound in aqueous solutions, a combination of spectroscopic and chromatographic techniques is recommended.

General Experimental Workflow

Synthesis and Purification of this compound

Given its reactivity, this compound is often prepared fresh for stability studies. A common synthetic route involves the hydrolysis of its acetal precursor.

Materials:

-

This compound diethyl acetal

-

Dilute hydrochloric acid (e.g., 1 M)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Stir this compound diethyl acetal with dilute hydrochloric acid at room temperature.

-

Monitor the reaction by TLC or GC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Carefully remove the solvent under reduced pressure at low temperature to yield this compound.

-

Use the freshly prepared compound immediately for stability studies.

¹H NMR Spectroscopy for Tautomer and Hydrate Quantification

¹H NMR spectroscopy is a powerful tool for simultaneously observing and quantifying the different forms of this compound in solution.

Protocol:

-

Prepare a stock solution of freshly synthesized this compound in a suitable deuterated solvent (e.g., D₂O).

-

Prepare NMR samples by diluting the stock solution in buffered D₂O solutions of varying pH.

-

Acquire ¹H NMR spectra at a controlled temperature (e.g., 25°C).

-

Identify the characteristic signals for the keto, enol, and hydrated forms.

-

Integrate the signals corresponding to each species to determine their relative concentrations.

-

Calculate the equilibrium constants (KT and Khyd) from the integrated signal areas.

UV-Vis Spectrophotometry for Monitoring Degradation

The carbonyl group of the keto form of this compound has a characteristic n→π* absorption in the UV region (around 270-300 nm). The disappearance of this peak over time can be used to monitor its degradation.

Protocol:

-

Prepare a dilute aqueous solution of this compound in a buffer of the desired pH.

-

Record the initial UV-Vis spectrum.

-

Incubate the solution at a constant temperature.

-

Record UV-Vis spectra at regular time intervals.

-

Monitor the decrease in absorbance at the λmax of the carbonyl group.

-

The rate of degradation can be determined by plotting the absorbance versus time.

Conclusion

The stability of this compound in aqueous solutions is a complex interplay of keto-enol tautomerism, hydration, and various degradation pathways. While specific quantitative data for this compound remains an area for further research, a robust understanding of its behavior can be achieved by applying the principles governing β-dicarbonyl compounds and by employing the experimental protocols outlined in this guide. For professionals in drug development and other scientific disciplines, this knowledge is crucial for predicting the fate and ensuring the stability of systems involving this reactive intermediate.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. The Reversible Hydration of Carbonyl Compounds in Aqueous Solution. Part I, The Keto/Gem‐diol Equilibrium | Semantic Scholar [semanticscholar.org]

- 3. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pH-dependent degradation of nitrosocimetidine and its mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Intramolecular Aldol Reactions - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Early Discovery and Historical Synthesis of Acetoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetaldehyde (3-oxobutanal), a reactive β-ketoaldehyde, represents a significant structural motif in organic chemistry and biochemistry. Its historical discovery and the development of its synthesis are intrinsically linked to the foundational advancements in synthetic organic chemistry during the 19th century. This technical guide provides a comprehensive overview of the early discoveries, key scientific figures, and the evolution of synthetic methodologies leading to this compound, with a focus on the detailed experimental protocols and quantitative data from the era.

Early Discovery and Key Contributors

The journey to understanding and synthesizing this compound began not with the aldehyde itself, but with its more stable ester precursor, ethyl acetoacetate. The mid-19th century saw pivotal discoveries in ester chemistry that laid the groundwork for the eventual isolation of this compound.

In 1863, the German chemist Johann Georg Anton Geuther made a seminal observation while studying the reaction of sodium with ethyl acetate. He noted the liberation of hydrogen gas and the formation of a sodium salt. Upon acidification, this salt yielded a new compound he termed "ethyl diacetic acid."

A few years later, in 1866, the English chemists Edward Frankland and Baldwin Francis Duppa independently confirmed Geuther's findings. They proposed the ketonic structure for this new compound, renaming it "acetoacetic ester" (ethyl acetoacetate), and also reported the formation of mono- and disodium derivatives. These discoveries were foundational for the development of the acetoacetic ester synthesis, a powerful method for creating substituted ketones.

While the synthesis of ethyl acetoacetate became well-established through the work of these pioneers and later refined by Ludwig Claisen who identified sodium ethoxide as a more effective base in what is now known as the Claisen condensation, the isolation of the parent aldehyde, this compound, proved more challenging due to its inherent instability.

The direct involvement of John Norman Collie , a prominent chemist at University College London, in the initial discovery of this compound is not clearly documented in readily available historical records. His extensive work focused more on the chemistry of dehydracetic acid, pyrones, and the concept of the "multiple ketene group," which did, however, contribute to a deeper understanding of the reactivity of β-dicarbonyl compounds.[1][2]

Historical Synthesis of this compound

The primary historical route to this compound involved the careful hydrolysis of its more stable precursor, ethyl acetoacetate. The challenge lay in controlling the reaction to favor the formation of the aldehyde without leading to further decomposition or side reactions.

The Claisen Condensation: Synthesis of the Precursor

The cornerstone of early this compound synthesis was the Claisen condensation of ethyl acetate to form ethyl acetoacetate. This reaction exploits the acidity of the α-protons of an ester to create a new carbon-carbon bond.

Reaction Pathway:

Hydrolysis of Ethyl Acetoacetate to this compound

Once ethyl acetoacetate was obtained, the subsequent step involved its hydrolysis to yield this compound. This process required careful control of reaction conditions to prevent the competing reaction of decarboxylation to acetone. Early methods often involved the formation of a derivative, such as an acetal, which could be more readily hydrolyzed to the desired aldehyde.

A common historical approach involved the formation of the diethyl acetal of this compound, followed by acidic hydrolysis.

Reaction Pathway:

Experimental Protocols

Detailed experimental protocols from the 19th century are often less precise than modern standards. However, based on the chemical principles understood at the time, a representative historical procedure can be reconstructed.

Protocol 1: Synthesis of Ethyl Acetoacetate (adapted from Claisen's work)

Materials:

-

Ethyl acetate (anhydrous)

-

Sodium metal

-

Ethanol (absolute)

-

Sulfuric acid (dilute)

-

Diethyl ether

-

Calcium chloride (anhydrous)

Procedure:

-

Preparation of Sodium Ethoxide: In a flask fitted with a reflux condenser, dissolve clean sodium metal in absolute ethanol. The reaction is exothermic and should be cooled as needed.

-

Condensation: To the freshly prepared sodium ethoxide solution, slowly add anhydrous ethyl acetate. The mixture is then heated under reflux for several hours.

-

Work-up: After cooling, the reaction mixture is neutralized with dilute sulfuric acid. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous calcium chloride. The ether is removed by distillation, and the remaining crude ethyl acetoacetate is purified by fractional distillation under reduced pressure.

Protocol 2: Preparation of this compound Diethyl Acetal (Historical Method)

Materials:

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Anhydrous calcium chloride

-

Acetaldehyde (for initiation, if necessary)

Procedure:

-

A mixture of ethyl acetoacetate and absolute ethanol is treated with a dehydrating agent, such as anhydrous calcium chloride.

-

The reaction to form the acetal is often slow and may require prolonged standing or gentle warming.

-

The resulting acetaldehyde diethyl acetal is then isolated by filtration to remove the calcium chloride, followed by fractional distillation.

Protocol 3: Hydrolysis of this compound Diethyl Acetal

Materials:

-

This compound diethyl acetal

-

Dilute mineral acid (e.g., sulfuric acid or hydrochloric acid)

Procedure:

-

The acetaldehyde diethyl acetal is carefully treated with a dilute aqueous solution of a mineral acid.

-

The hydrolysis is typically carried out at a low temperature to minimize side reactions and polymerization of the resulting this compound.

-

The this compound is then immediately extracted into a suitable solvent or used in situ for subsequent reactions due to its instability.

Quantitative Data

Historical quantitative data is often sparse and may vary between different reports. The following table summarizes some of the known physical properties of this compound from both historical and modern sources for comparison.

| Property | Historical Value (Source) | Modern Value (Source) |

| Molecular Formula | C₄H₆O₂ | C₄H₆O₂[3] |

| Molecular Weight | - | 86.09 g/mol [3] |

| Boiling Point | - | 30 °C at 24 Torr[4] |

| Density | - | 0.916 g/cm³[4] |

Conclusion

The early history of this compound is a testament to the ingenuity and perseverance of 19th-century chemists. While the direct discovery of this compound is not as clearly chronicled as that of its ester, the foundational work on the Claisen condensation by Geuther, Frankland, and Duppa provided the essential synthetic pathway. The subsequent development of controlled hydrolysis methods, often proceeding through more stable intermediates like acetals, allowed for the generation and study of this reactive and important β-ketoaldehyde. This historical journey highlights the critical interplay between the discovery of new reactions and the ability to isolate and characterize novel chemical entities, a theme that continues to drive chemical innovation today.

References

Acetoacetaldehyde as a Metabolite in Biological Systems: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acetoacetaldehyde (3-oxobutanal) is a dicarbonyl compound of interest due to its reactive nature. However, a comprehensive review of the scientific literature reveals a significant gap in our understanding of its role as a metabolite in biological systems. Unlike its structural relatives, acetaldehyde and the ketone body acetoacetate, this compound is not a well-characterized intermediate in established metabolic pathways. This technical guide provides a thorough overview of the currently available information on this compound, highlights the existing knowledge gaps, and offers context by detailing the well-understood metabolism of the related compound, acetoacetate. Due to the scarcity of research, this paper also presents hypothetical metabolic pathways for this compound and outlines the types of experimental protocols that would be necessary to elucidate its biological role.

Introduction to this compound

This compound, with the chemical formula C₄H₆O₂, is a molecule containing both an aldehyde and a ketone functional group, making it a highly reactive dicarbonyl compound.[1][2] Its reactivity suggests a potential for various chemical interactions within a biological milieu, yet its presence and metabolic fate in organisms remain largely unexplored.

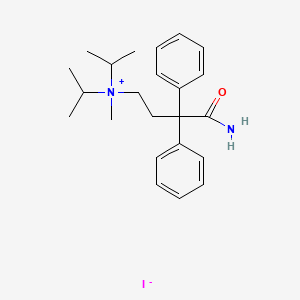

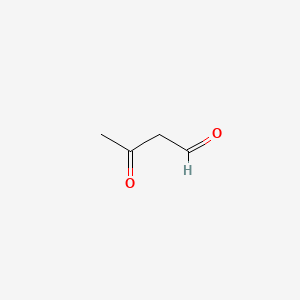

Chemical Properties of this compound:

| Property | Value |

| IUPAC Name | 3-oxobutanal |

| Molecular Formula | C₄H₆O₂ |

| Molecular Weight | 86.09 g/mol |

| CAS Number | 625-34-3 |

| Synonyms | Acetylacetaldehyde, 3-oxobutyraldehyde, Formylacetone |

Source: PubChem CID 4686860[3]

The high reactivity of this compound, attributed to its two carbonyl groups, makes it a versatile building block in organic synthesis but also contributes to its instability.[1] This inherent instability may be a contributing factor to why it does not accumulate to detectable levels in biological systems and has not been identified as a stable intermediate in major metabolic pathways.

The Well-Characterized Metabolism of Acetoacetate: A Point of Comparison

In stark contrast to the lack of information on this compound, the metabolism of the ketone body acetoacetate is extensively documented. During periods of fasting, low-carbohydrate diets, or in untreated type 1 diabetes, fatty acid oxidation in the liver produces acetyl-CoA, which is then used to synthesize ketone bodies: acetoacetate, β-hydroxybutyrate, and acetone.[4][5][6][7]

Acetoacetate is the initial ketone body produced, from which the others are derived.[6][8] It serves as a crucial energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose availability is limited.[4][9] The liver, while being the site of ketogenesis, lacks the necessary enzyme to utilize ketone bodies for its own energy needs.[4]

Acetoacetate Metabolism Pathway

The metabolic pathway of acetoacetate is a fundamental component of human physiology. The following diagram illustrates the key steps in its synthesis and utilization.

References

- 1. This compound | 625-34-3 | Benchchem [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | C4H6O2 | CID 4686860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Ketone bodies - Wikipedia [en.wikipedia.org]

- 5. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. perfectketo.com [perfectketo.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. ketone.com [ketone.com]

- 9. Ketone body metabolism and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Studies on the Reaction Mechanisms of Acetoacetaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core reaction mechanisms of acetoacetaldehyde, drawing from theoretical and computational chemistry studies. While direct comprehensive theoretical studies on this compound are limited, this guide synthesizes findings from closely related molecules, such as substituted acetaldehydes and acetylacetone, to provide a robust understanding of its likely reactive behavior. The focus is on keto-enol tautomerism and potential thermal decomposition pathways, critical for understanding its stability, reactivity, and role in various chemical processes.

Keto-Enol Tautomerism

This compound exists in equilibrium between its keto and enol tautomers. The intramolecular hydrogen bond in the enol form plays a significant role in the energetics of this equilibrium. Theoretical studies on α-substituted acetaldehydes provide valuable insights into the thermodynamic and kinetic parameters of this tautomerization.

Data Presentation: Tautomerization Energetics

The following table summarizes the calculated activation energies and relative stabilities for the keto-enol tautomerism of various α-substituted acetaldehydes, which serve as a model for this compound (where X = COCH₃, approximated here by analogous substituents).

| Substituent (X) | Keto Tautomer | Enol Tautomer | Activation Energy (kcal/mol) | Enol Stability Relative to Keto (kcal/mol) | Computational Method | Reference |

| H | CH₃CHO | CH₂=CHOH | 64.5 | 11.8 | G2 | [1] |

| CH₃ | CH₃CH₂CHO | CH₃CH=CHOH | 63.8 | 9.7 | G2 | [1] |

| F | FCH₂CHO | FCH=CHOH | 65.3 | 12.1 | G2 | [1] |

| Cl | ClCH₂CHO | ClCH=CHOH | 62.4 | 10.4 | G2 | [1] |

| CN | NCCH₂CHO | NCCH=CHOH | 58.0 | 5.6 | G2 | [1] |

| OH | HOCH₂CHO | HOCH=CHOH | 63.3 | 10.2 | G2 | [1] |

| NH₂ | H₂NCH₂CHO | H₂NCH=CHOH | 61.8 | 9.6 | G2 | [1] |

| BH₂ | H₂BCH₂CHO | H₂BCH=CHOH | 42.2 | 2.9 | G2 | [1] |

Note: The data above is for α-substituted acetaldehydes and serves as an approximation for the behavior of this compound.

Signaling Pathways and Logical Relationships

The keto-enol tautomerization of this compound can be visualized as a direct interconversion between the two forms via a transition state.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of Acetoacetaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Acetoacetaldehyde (3-oxobutanal) is a highly reactive β-ketoaldehyde that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an aldehyde and a ketone, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, pharmaceuticals, and other complex organic molecules. However, its high reactivity and propensity for self-condensation and polymerization make it unstable and difficult to isolate and store in its pure form. Consequently, the in situ generation of this compound from a stable precursor immediately before its use in a subsequent reaction is a highly desirable and practical approach.

This document provides a detailed protocol for the in situ generation of this compound via the acid-catalyzed hydrolysis of its stable precursor, this compound dimethyl acetal (3,3-dimethoxybutanal). This method allows for the controlled release of the reactive aldehyde in the reaction medium, minimizing degradation and side reactions.

Experimental Protocols

Protocol 1: Synthesis of this compound Dimethyl Acetal (Precursor)

While this compound dimethyl acetal may be commercially available, a synthesis route starting from acetaldehyde and methanol in the presence of an acid catalyst can be employed. The following is a general procedure adapted from the synthesis of similar acetals.

Materials:

-

Acetaldehyde

-

Methanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), anhydrous HCl, or a strongly acidic ion-exchange resin)

-

Dehydrating agent (e.g., anhydrous calcium chloride or molecular sieves)

-

Anhydrous potassium carbonate

-

Diethyl ether or other suitable extraction solvent

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol and a catalytic amount of the acid catalyst.

-

Cool the flask in an ice bath.

-

Slowly add freshly distilled acetaldehyde to the cooled methanol solution with stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by GC or TLC).

-

Neutralize the acid catalyst by adding anhydrous potassium carbonate and stir for 30 minutes.

-

Filter the mixture to remove the solids.

-

Remove the excess methanol under reduced pressure.

-

The residue is then partitioned between water and diethyl ether. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound dimethyl acetal.

Protocol 2: In Situ Generation of this compound via Hydrolysis of this compound Dimethyl Acetal

This protocol describes the controlled acid-catalyzed hydrolysis of this compound dimethyl acetal to generate this compound directly in the reaction medium for a subsequent reaction.

Materials:

-

This compound dimethyl acetal (precursor)

-

Solvent (e.g., THF, acetone, water, or a mixture)

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA), dilute aqueous HCl, or an acidic resin like Amberlyst-15)

-

Water

Procedure:

-

In a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substrate for the subsequent reaction in the chosen solvent.

-

Add the desired amount of this compound dimethyl acetal to the solution.

-

To initiate the in situ generation, add a catalytic amount of the acid catalyst and a stoichiometric amount or an excess of water.

-

Stir the reaction mixture at the desired temperature (typically ranging from room temperature to gentle heating) to facilitate the hydrolysis of the acetal and the subsequent reaction with the substrate.

-

The progress of the reaction can be monitored by suitable analytical techniques such as TLC, GC, or LC-MS to observe the consumption of the starting materials and the formation of the desired product.

-

Upon completion, the reaction is worked up according to the requirements of the final product. Typically, this involves quenching the acid catalyst with a mild base (e.g., sodium bicarbonate solution), followed by extraction and purification.

Data Presentation

The following table summarizes the key reaction parameters for the in situ generation of this compound via acid-catalyzed hydrolysis of its dimethyl acetal. The optimal conditions may vary depending on the specific substrate and desired reaction outcome.

| Parameter | Typical Range/Value | Notes |

| Precursor Concentration | 0.1 - 1.0 M | The concentration should be optimized based on the kinetics of the subsequent reaction. |

| Acid Catalyst | p-TsOH, aq. HCl, H2SO4, Amberlyst-15 | The choice of catalyst depends on the acid sensitivity of the other reactants. Solid acid catalysts like Amberlyst-15 can simplify purification. |

| Catalyst Loading | 0.01 - 0.2 equivalents | A catalytic amount is usually sufficient. Higher loadings can accelerate hydrolysis but may also promote side reactions. |

| Solvent | THF/Water, Acetone/Water, Dioxane/Water | A mixture of an organic solvent and water is typically used to ensure the solubility of all components and to provide the water required for hydrolysis.[1] |

| Temperature | 25 °C - 60 °C | Mild heating can accelerate the rate of hydrolysis. The temperature should be chosen to be compatible with the stability of the reactants and products. |

| Reaction Time | 1 - 24 hours | The time required for complete hydrolysis and subsequent reaction will depend on the specific conditions and should be monitored analytically. |

Mandatory Visualization

Reaction Pathway and Experimental Workflow

Caption: Workflow for the synthesis of the precursor and subsequent in situ generation of this compound for reaction.

References

Application Notes and Protocols for the Hantzsch Pyridine Synthesis Utilizing Acetoacetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hantzsch pyridine synthesis, a cornerstone in heterocyclic chemistry since its discovery by Arthur Hantzsch in 1881, is a robust and versatile multi-component reaction for the synthesis of 1,4-dihydropyridines (DHPs) and pyridines.[1][2] These scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous biologically active compounds, including the nifedipine class of L-type calcium channel blockers used in the management of hypertension.[1][3] The classical Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[4][5] This application note details the use of acetoacetaldehyde, a 1,3-dicarbonyl compound, as a key reactant in this synthesis, providing protocols and outlining its potential in generating diverse pyridine derivatives for drug discovery and development.

Reaction Principle and Mechanism

The Hantzsch synthesis proceeds through a cascade of reactions, primarily involving a Knoevenagel condensation and a Michael addition, followed by cyclization and dehydration. When utilizing this compound as the β-dicarbonyl component, the reaction mechanism can be depicted as follows:

-

Knoevenagel Condensation: An aldehyde reacts with one equivalent of this compound to form an α,β-unsaturated dicarbonyl compound.

-

Enamine Formation: A second equivalent of this compound reacts with an ammonia source (e.g., ammonium acetate) to form a β-enamino-aldehyde.

-

Michael Addition and Cyclization: The enamine intermediate acts as a nucleophile and attacks the α,β-unsaturated dicarbonyl compound via a Michael addition. Subsequent intramolecular condensation and dehydration lead to the formation of a 1,4-dihydropyridine ring.[4]

-

Aromatization: The resulting 1,4-dihydropyridine can be oxidized to the corresponding pyridine derivative, which is often the thermodynamically favored product due to the formation of a stable aromatic ring.[1]

Experimental Protocols

While specific experimental data for the use of this compound in Hantzsch synthesis is not extensively documented in the reviewed literature, a general protocol can be adapted from standard Hantzsch reaction conditions. The following are representative protocols for performing the Hantzsch synthesis. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Conventional Thermal Synthesis of 3,5-diacetyl-1,4-dihydropyridines

This protocol describes a typical procedure for the synthesis of 1,4-dihydropyridines using a generic aldehyde and this compound under conventional heating.

Materials:

-

Aldehyde (1.0 eq.)

-

This compound (2.0 eq.)

-

Ammonium acetate (1.2 eq.)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask, combine the aldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.2 equivalents) in ethanol.

-

Attach a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 3,5-diacetyl-1,4-dihydropyridines

Microwave-assisted synthesis can significantly reduce reaction times and improve yields.

Materials:

-

Aldehyde (1.0 eq.)

-

This compound (2.0 eq.)

-

Ammonium acetate (1.5 eq.)

-

Ethanol

-

Microwave reactor vial with a magnetic stir bar

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the aldehyde (1.0 equivalent), this compound (2.0 equivalents), and ammonium acetate (1.5 equivalents) in ethanol.

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the mixture at a predetermined temperature and time (e.g., 100-120 °C for 5-15 minutes). Optimization of conditions is recommended.

-

After the reaction, cool the vial to room temperature, which may cause the product to precipitate.

-

Isolate the product by filtration, washing with cold ethanol.

-

Further purification can be achieved by recrystallization.

Quantitative Data

The yield and reaction time of the Hantzsch synthesis are highly dependent on the specific substrates, catalyst, and reaction conditions employed. The following table provides a summary of representative yields and reaction times for the Hantzsch synthesis using various aldehydes with a β-ketoester (ethyl acetoacetate) as a proxy for this compound, under different catalytic conditions.

| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst/Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | NH₄HCO₃ | None | 3 h | Not specified | [6] |

| 4-Methylbenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 1 h | 92 | [4] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Ammonium acetate | Water | 1.5 h | 95 | [4] |

| Formaldehyde | Ethyl acetoacetate | Aqueous ammonia | Ethanol | 30 min (reflux) | 75-90 | [7] |

| Various aromatic aldehydes | Ethyl/methyl acetoacetate | Ammonium carbonate | Glycine-HCl buffer | 15-40 min | 75-98 | [8] |

| 4-Acetamidobenzaldehyde | Ethyl acetoacetate | Urea | Microwave | 2 h | 31 | [9] |

Visualizations

Hantzsch Pyridine Synthesis Mechanism

The following diagram illustrates the generally accepted mechanism of the Hantzsch pyridine synthesis.

Caption: Mechanism of the Hantzsch Pyridine Synthesis.

Experimental Workflow

The diagram below outlines a typical experimental workflow for the synthesis and characterization of pyridine derivatives via the Hantzsch reaction.

Caption: A typical experimental workflow for Hantzsch synthesis.

Applications in Drug Development

The Hantzsch synthesis provides a straightforward and efficient route to a wide array of substituted pyridines and dihydropyridines. The ability to vary the aldehyde, and in this case, utilize this compound as the β-dicarbonyl component, allows for the generation of diverse chemical libraries for high-throughput screening. The resulting 3,5-diacetyl-1,4-dihydropyridine scaffold is a valuable starting point for further chemical modifications, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents with potential applications in areas such as:

-

Cardiovascular Diseases: As analogues of existing calcium channel blockers.[1]

-

Oncology: Certain dihydropyridine derivatives have shown potential as multidrug resistance reversal agents.[8]

-

Neurodegenerative Disorders: Dihydropyridines have been investigated for their neuroprotective properties.

Conclusion

The use of this compound in the Hantzsch pyridine synthesis offers a direct route to 3,5-diacetyl-substituted 1,4-dihydropyridines and their corresponding pyridine derivatives. This application note provides a foundational understanding of the reaction mechanism and general experimental protocols. While specific quantitative data for this compound as a reactant is limited in the available literature, the provided information serves as a valuable guide for researchers to explore this versatile reaction in their synthetic endeavors, particularly in the context of medicinal chemistry and drug discovery. The adaptability of the Hantzsch synthesis continues to make it a relevant and powerful tool in modern organic chemistry.

References

- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 3. scribd.com [scribd.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. pH effects in the acetaldehyde–ammonia reaction - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3,5-diacetyl-1,4-dihydropyridines: synthesis and MDR reversal in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]

Application Notes and Protocols: The Role of Acetoacetaldehyde and its Surrogates in Heterocyclic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of the acetoacetyl synthon, derived from acetoacetaldehyde and its more stable surrogates, in the construction of key heterocyclic scaffolds. While this compound is a highly reactive 1,3-dicarbonyl compound, its inherent instability and propensity for self-condensation often limit its direct application in synthesis.[1] Consequently, researchers commonly employ more stable and manageable precursors, such as ethyl acetoacetate and protected forms like This compound dimethyl acetal , to access the versatile reactivity of the acetoacetyl group.[1]

These notes focus on foundational multi-component reactions that are cornerstones of medicinal chemistry, providing detailed protocols, quantitative data, and mechanistic diagrams to aid in the design and execution of synthetic strategies for drug discovery and development.

Application Note 1: Hantzsch Pyridine Synthesis

Introduction and Significance

The Hantzsch pyridine synthesis is a robust and widely utilized multi-component reaction for the synthesis of 1,4-dihydropyridines (1,4-DHPs) and pyridines. First reported in 1881, this reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (commonly ethyl acetoacetate), and a nitrogen donor like ammonia or ammonium acetate.[1] The resulting 1,4-DHP scaffold is of immense pharmacological importance, forming the core structure of several L-type calcium channel blockers used in the treatment of hypertension and cardiovascular diseases, including well-known drugs like nifedipine and amlodipine. The subsequent oxidation of the 1,4-DHP ring provides access to the corresponding aromatic pyridine core, another privileged scaffold in medicinal chemistry.

Experimental Protocol: Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

This protocol is a representative example of the Hantzsch synthesis.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

Ethyl acetoacetate (2.60 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (15 mL)

Procedure:

-

In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine benzaldehyde (10 mmol), ethyl acetoacetate (20 mmol), and ammonium acetate (10 mmol).

-

Add ethanol (15 mL) to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 78-80 °C) with continuous stirring.

-

Monitor the reaction progress using thin-layer chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 3-4 hours.

-

Upon completion, allow the mixture to cool to room temperature. The product will often precipitate from the solution.

-

Cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain pure, pale-yellow crystals.

-

Dry the product under vacuum. Expected yield: 75-85%.

Data Presentation: Hantzsch Pyridine Synthesis Yields

The following table summarizes yields for the Hantzsch synthesis using various aldehydes and catalysts, demonstrating the versatility of the reaction.

| Aldehyde | β-Ketoester | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | None (Thermal) | Ethanol | 4 | 82 | (Conventional) |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Iodine (10 mol%) | Solvent-free | 0.5 | 95 | Synlett, 2005 , 1133 |

| 3-Chlorobenzaldehyde | Methyl acetoacetate | TMSCl (20 mol%) | Solvent-free | 1 | 92 | Catal. Commun., 2007 , 8, 1859 |

| Formaldehyde | Ethyl acetoacetate | None (Thermal) | Ethanol | 5 | 70 | (Classical) |

| Cyclohexanecarboxaldehyde | Ethyl acetoacetate | Yb(OTf)₃ | Dichloromethane | 12 | 88 | Tetrahedron Lett., 1997 , 38, 3251 |

Visualization: Hantzsch Synthesis Mechanism

The mechanism involves the initial formation of two key intermediates: an enamine from ethyl acetoacetate and ammonia, and an α,β-unsaturated carbonyl compound (a Knoevenagel condensation product). These intermediates then combine in a Michael addition, followed by cyclization and dehydration to form the dihydropyridine ring.

Application Note 2: Biginelli Reaction for Dihydropyrimidinone Synthesis

Introduction and Significance

The Biginelli reaction is a one-pot, acid-catalyzed cyclocondensation between an aldehyde, a β-dicarbonyl compound (typically ethyl acetoacetate), and urea (or thiourea).[1] This powerful multi-component reaction, first reported in 1891, produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). DHPMs are a class of heterocyclic compounds that exhibit a wide range of biological activities, including roles as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1] The reaction's operational simplicity and the biological relevance of its products make it a highly valuable tool in combinatorial chemistry and drug discovery programs.

Experimental Protocol: Synthesis of Monastrol

This protocol describes the synthesis of Monastrol, a well-known mitotic kinesin Eg5 inhibitor, via the Biginelli reaction.

Materials:

-

3-Hydroxybenzaldehyde (1.22 g, 10 mmol)

-

Ethyl acetoacetate (1.30 g, 10 mmol)

-

Thiourea (0.91 g, 12 mmol)

-

Concentrated HCl (0.2 mL)

-

Ethanol (10 mL)

Procedure:

-

To a 50 mL round-bottom flask, add 3-hydroxybenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and thiourea (12 mmol).

-

Add ethanol (10 mL) followed by the catalytic amount of concentrated HCl (0.2 mL).

-

Attach a reflux condenser and heat the mixture to reflux for 12-18 hours, with stirring.

-

Monitor the reaction by TLC (Eluent: 1:1 Hexane/Ethyl Acetate).

-

After completion, cool the reaction mixture in an ice bath. A precipitate will form.

-

Pour the mixture into 50 mL of ice-cold water and stir for 15 minutes.

-

Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the crude product and recrystallize from ethanol to obtain pure Monastrol. Expected yield: 65-75%.

Data Presentation: Biginelli Reaction Yields

The table below illustrates the scope of the Biginelli reaction with different substrates and catalytic systems.

| Aldehyde | β-Dicarbonyl | N-Source | Catalyst | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | 18 | 45 | (Classical) |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Urea | Yb(OTf)₃ | 4 | 92 | J. Org. Chem., 2000 , 65, 3864 |

| Vanillin | Ethyl acetoacetate | Thiourea | InCl₃ | 2 | 90 | J. Org. Chem., 2000 , 65, 6270 |

| 2-Naphthaldehyde | Acetylacetone | Urea | LiClO₄ | 6 | 89 | Synlett, 2001 , 1123 |

| Furfural | Ethyl acetoacetate | Urea | p-TSA | 5 | 85 | Synth. Commun., 2003 , 33, 3831 |

Visualization: Biginelli Reaction Mechanism

The reaction mechanism is believed to proceed through an initial rate-limiting condensation between the aldehyde and urea to form an N-acylimine intermediate. This is followed by the nucleophilic addition of the ketoester enolate and subsequent cyclization via condensation to yield the DHPM.

Application Note 3: Paal-Knorr Pyrrole Synthesis

Introduction and Significance

The Paal-Knorr synthesis is a fundamental and straightforward method for constructing substituted pyrroles, furans, and thiophenes.[2] The pyrrole synthesis variant involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine, typically under neutral or weakly acidic conditions.[3][4] The pyrrole ring is a core component of numerous natural products (e.g., heme, chlorophyll) and pharmaceuticals, exhibiting a wide array of biological activities. The Paal-Knorr reaction provides direct access to this important scaffold from readily available dicarbonyl precursors. While this compound is a 1,3-dicarbonyl, its derivatives can be used to construct the necessary 1,4-dicarbonyl precursors for this synthesis, thus linking it to this important transformation. Studies on related 4-oxoaldehydes show they cyclize rapidly to form pyrroles, highlighting the utility of this class of compounds.[5]

Experimental Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole

This protocol demonstrates the synthesis of an N-substituted pyrrole from a 1,4-diketone.

Materials:

-

Acetone (2,5-hexanedione) (1.14 g, 10 mmol)

-

Aniline (0.93 g, 10 mmol)

-

Glacial acetic acid (10 mL)

Procedure:

-

In a 25 mL round-bottom flask, dissolve acetone (10 mmol) and aniline (10 mmol) in glacial acetic acid (10 mL).

-

Add a magnetic stir bar and attach a reflux condenser.

-

Heat the mixture to reflux (approximately 118 °C) for 1 hour.

-

Monitor the reaction by TLC (Eluent: 9:1 Hexane/Ethyl Acetate).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 50 mL of cold water.

-

Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the aqueous layer with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by column chromatography on silica gel if necessary. Expected yield: 85-95%.

Data Presentation: Paal-Knorr Pyrrole Synthesis Yields

The table below shows examples of the Paal-Knorr synthesis with different dicarbonyls and amines.

| 1,4-Dicarbonyl | Amine/Ammonia Source | Conditions | Time (h) | Yield (%) | Reference |

| 2,5-Hexanedione | Ammonium Carbonate | Water, 100 °C | 2 | 88 | J. Org. Chem., 2007 , 72, 5419 |

| 2,5-Hexanedione | Benzylamine | p-TSA, Toluene, reflux | 3 | 91 | Synthesis, 2004 , 12, 1929 |

| 1,4-Diphenyl-1,4-butanedione | Aniline | Acetic acid, reflux | 1 | 95 | (Classical) |

| 3,4-Dimethyl-2,5-hexanedione | Ammonium Acetate | Ethanol, reflux | 4 | 75 | (Typical) |

| 4-Oxohexanal | Methylamine | Phosphate Buffer (pH 7.4) | 0.5 | >90 | Chem. Res. Toxicol., 1995 , 8, 234 |

Visualization: Paal-Knorr Pyrrole Synthesis Mechanism

The mechanism involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular attack of the nitrogen on the second carbonyl group, leading to a cyclic intermediate which then undergoes dehydration to form the aromatic pyrrole ring.

References

Application Notes and Protocols for the Synthesis of Pyrimidines via the Biginelli Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dihydropyrimidinones through the Biginelli reaction. While the core request specified the use of acetoacetaldehyde, a comprehensive literature search revealed a scarcity of specific protocols and quantitative data for this particular β-dicarbonyl compound. Therefore, this document provides a detailed protocol using the closely related and well-documented reactant, ethyl acetoacetate, as a representative example. A special section is dedicated to considerations for adapting this protocol for this compound.

Introduction

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction that provides a straightforward and efficient route to 3,4-dihydropyrimidin-2(1H)-ones and their derivatives.[1][2][3] This multicomponent reaction, first reported by Italian chemist Pietro Biginelli in 1893, involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and urea (or thiourea).[4] The resulting dihydropyrimidinone (DHPM) core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[4] Notably, DHPMs are integral components of several calcium channel blockers and other therapeutic agents.[2]

Reaction Mechanism

The most widely accepted mechanism for the Biginelli reaction involves a series of acid-catalyzed steps.[5] The reaction is believed to initiate with the condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of the β-dicarbonyl compound to the iminium ion. The final step involves cyclization via an intramolecular condensation to afford the dihydropyrimidinone product with the elimination of a water molecule.[5]

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocols

The following protocol is a general procedure for the Biginelli reaction using ethyl acetoacetate as the β-dicarbonyl compound. This can be used as a starting point for optimization when using this compound.

Materials:

-

Aldehyde (e.g., benzaldehyde)

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Catalyst (e.g., HCl, Hf(OTf)₄, or other Lewis/Brønsted acids)[6]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one [6]

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea (1.2 mmol).

-

Solvent and Catalyst Addition: Add ethanol (20 mL) to the flask, followed by the addition of a catalytic amount of a suitable acid catalyst (e.g., a few drops of concentrated HCl or a specific molar percentage of a Lewis acid like Hf(OTf)₄ (1 mol%)).[6]

-

Reaction: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Reaction times can vary from a few minutes to several hours depending on the substrates and catalyst used.[7]

-

Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. In many cases, the product will precipitate out of the solution. If so, collect the solid product by vacuum filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure dihydropyrimidinone.

Adaptation for this compound

Directly substituting ethyl acetoacetate with this compound in the above protocol requires careful consideration due to the differences in their reactivity.

-

Increased Reactivity: this compound possesses a more reactive aldehyde group compared to the ester group in ethyl acetoacetate. This can lead to a higher propensity for self-condensation or other side reactions under acidic conditions.

-

Stability: this compound is less stable than ethyl acetoacetate and can be prone to polymerization. It is often handled as a more stable precursor or derivative.

-

Reaction Conditions: It is advisable to start with milder reaction conditions, such as lower temperatures and shorter reaction times, to minimize side product formation. The choice of catalyst will also be critical, with milder Lewis or Brønsted acids being potentially more suitable.

-

Stoichiometry: The optimal stoichiometry of the reactants may need to be adjusted.

A step-wise approach, where the reaction of the primary aldehyde and urea is first initiated before the addition of this compound, might offer better control over the reaction.

Quantitative Data

The following table summarizes representative yields for the Biginelli reaction with various aldehydes using ethyl acetoacetate as the β-dicarbonyl compound under different catalytic conditions. This data can serve as a benchmark when developing the reaction with this compound.

| Aldehyde | β-Dicarbonyl Compound | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 10 min | 95 | [6] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 10 min | 96 | [6] |

| 4-Nitrobenzaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 15 min | 92 | [6] |

| 2-Thiophenecarboxaldehyde | Ethyl acetoacetate | Hf(OTf)₄ | Solvent-free | 15 min | 89 | [6] |

| Benzaldehyde | Ethyl acetoacetate | B(C₆F₅)₃ | Ethanol | 10 min | 96 | [8] |

| 3-Nitrobenzaldehyde | Ethyl acetoacetate | B(C₆F₅)₃ | Ethanol | 15 min | 98 | [8] |

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of dihydropyrimidinones via the Biginelli reaction.

Caption: General workflow for Biginelli reaction.

Conclusion

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. sennosbiotech.com [sennosbiotech.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biginelli Reaction [organic-chemistry.org]

- 6. Highly Efficient Synthesis of Substituted 3,4-Dihydropyrimidin-2-(1H)-ones (DHPMs) Catalyzed by Hf(OTf)4: Mechanistic Insights into Reaction Pathways under Metal Lewis Acid Catalysis and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ias.ac.in [ias.ac.in]

Application Notes and Protocols: Acetoacetaldehyde as a Precursor for Pharmaceutical Intermediates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of acetoacetaldehyde as a versatile precursor in the synthesis of key pharmaceutical intermediates. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are presented to facilitate the application of this compound in drug discovery and development.